molecular formula C25H28ClN3O2 B10876119 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide

Cat. No.: B10876119
M. Wt: 438.0 g/mol
InChI Key: PMHRVSLLXZSXSP-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the isobutyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of analogs with different substituents on the quinoline or piperidine rings.

Scientific Research Applications

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in areas such as cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-methyl-3-piperidinecarboxamide
  • 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-piperidinecarboxamide
  • 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-(2-thienylmethyl)-3-piperidinecarboxamide

Uniqueness

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the isobutyl group, in particular, may confer specific properties that are not observed in its analogs.

This detailed article provides a comprehensive overview of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-N-isobutyl-3-piperidinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28ClN3O2

Molecular Weight

438.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H28ClN3O2/c1-16(2)14-27-24(30)18-9-6-12-29(15-18)23-22(17-7-4-3-5-8-17)20-13-19(26)10-11-21(20)28-25(23)31/h3-5,7-8,10-11,13,16,18H,6,9,12,14-15H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

PMHRVSLLXZSXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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